REACTION_SMILES
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[Cl:1][c:2]1[c:3]([NH:19][CH:20]([CH3:21])[c:22]2[cH:23][c:24]([F:31])[c:25]([O:29][CH3:30])[c:26]([F:28])[cH:27]2)[c:4]2[c:5]([cH:17][cH:18]1)[CH2:6][CH2:7][N:8]([C:11](=[O:12])[C:13]([F:14])([F:15])[F:16])[CH2:9][CH2:10]2.[O:32]([c:33]1[cH:34][cH:35][cH:36][cH:37][cH:38]1)[c:39]1[cH:40][cH:41][c:42]([CH:45]([CH3:46])[NH2:47])[cH:43][cH:44]1>>[Cl:1][c:2]1[c:3]([NH:19][CH:20]([CH3:21])[c:22]2[cH:23][c:24]([F:31])[c:25]([O:29][CH3:30])[c:26]([F:28])[cH:27]2)[c:4]2[c:5]([cH:17][cH:18]1)[CH2:6][CH2:7][NH:8][CH2:9][CH2:10]2.[O:32]([c:33]1[cH:34][cH:35][cH:36][cH:37][cH:38]1)[c:39]1[cH:40][cH:41][c:42]([CH:45]([CH3:46])[NH2:47])[cH:43][cH:44]1
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Name
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COc1c(F)cc(C(C)Nc2c(Cl)ccc3c2CCN(C(=O)C(F)(F)F)CC3)cc1F
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1c(F)cc(C(C)Nc2c(Cl)ccc3c2CCN(C(=O)C(F)(F)F)CC3)cc1F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(N)c1ccc(Oc2ccccc2)cc1
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Name
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Type
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product
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Smiles
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COc1c(F)cc(C(C)Nc2c(Cl)ccc3c2CCNCC3)cc1F
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Name
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Type
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product
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Smiles
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CC(N)c1ccc(Oc2ccccc2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |